molecular formula C22H25N3O5S2 B2511652 ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 893790-12-0

ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No. B2511652
CAS RN: 893790-12-0
M. Wt: 475.58
InChI Key: ZEIJMJLPXGTBMG-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic molecule that likely contains a benzothiadiazine moiety with a butyl group, a thioacetamide linkage, and an ethyl benzoate fragment. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with various aromatic or heteroaromatic compounds. For instance, the synthesis of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate involved recorded FT-IR and FT-Raman spectra, and the stability of the molecule was analyzed using natural bond orbital analysis . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved by reacting 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could provide a basis for the synthesis of the compound , which would likely involve the formation of a thiadiazine ring, followed by subsequent thioether and esterification reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and theoretical calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT/B3LYP) with cc-pVTZ basis sets . The crystal structure of similar compounds, such as ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been determined by X-ray analysis . These studies provide valuable information on bond lengths, bond angles, and torsion angles that could be extrapolated to the compound of interest.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared as an anti-juvenile hormone agent, indicating that the benzoate esters can be biologically active . The reactivity of the compound would likely involve the thioether and ester functional groups, which could participate in nucleophilic substitution reactions or hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic techniques. The FT-IR, FT-Raman, and NMR spectra provide information on the functional groups present and their chemical environment . Theoretical studies, such as DFT calculations, have been used to predict properties like molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals . These studies suggest that the compound would exhibit similar properties, such as specific vibrational frequencies corresponding to its functional groups and potential reactivity sites indicated by molecular electrostatic potential maps.

Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structure of similar compounds, like N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, has been studied, shedding light on the molecular configuration of such chemicals (Bhatt, Bhatt, Govender, Kruger, & Maguire, 2014).

Biological Activity

  • Compounds derived from similar structures have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, indicating a potential for pharmaceutical applications (Özil, Bodur, Ülker, & Kahveci, 2015).
  • Certain derivatives have been tested as insecticidal agents against the cotton leafworm, showcasing their application in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Chemical Transformations

  • Investigations into the thiadiazole ring opening in derivatives under the action of bases have been conducted, which is crucial for understanding the reactivity and potential applications of such compounds in synthesis (Maadadi, Pevzner, & Petrov, 2017).

Antimicrobial Agents

  • New quinazolines, structurally related to the mentioned compound, have been synthesized and screened for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Molecular Docking Studies

  • Triazole derivatives, starting from similar ethyl benzoates, have been synthesized and evaluated for their antioxidant activities, with molecular docking studies to understand their interactions with biological targets (Özil, Tacal, Baltaş, & Emirik, 2020).

Anticancer Activity

  • Certain derivatives have been synthesized and assessed for their potential anticancer activities, highlighting the relevance of such compounds in therapeutic research (Abdelall, Mohamed, & Abdelhamid, 2010).

properties

IUPAC Name

ethyl 2-[[2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-3-5-14-25-18-12-8-9-13-19(18)32(28,29)24-22(25)31-15-20(26)23-17-11-7-6-10-16(17)21(27)30-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIJMJLPXGTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

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